molecular formula C18H26ClNO3 B2948405 tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate CAS No. 2007919-62-0

tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B2948405
CAS No.: 2007919-62-0
M. Wt: 339.86
InChI Key: IBXGZPRXBKZDFT-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is a carbamate-protected cyclohexane derivative characterized by a tert-butyloxycarbonyl (Boc) group, a cyclohexyl ring with (1S,2S) stereochemistry, and a 4-chlorobenzyl ether substituent. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, leveraging the Boc group’s role in protecting amines during multi-step reactions . Its structural features, including the chloro-substituted benzyloxy group and stereospecific configuration, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-[(4-chlorophenyl)methoxy]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXGZPRXBKZDFT-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the benzyl ether moiety.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.

Comparison with Similar Compounds

Functional Group Variations: Hydroxy vs. Benzyloxy Substituents

A key structural analog is tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (CAS 145166-06-9, similarity score: 0.98), which replaces the 4-chlorobenzyloxy group with a hydroxyl moiety . This modification significantly alters properties:

  • Stability : The 4-chlorobenzyl ether may improve resistance to oxidative degradation compared to the hydroxy group.
  • Synthetic Utility : The hydroxy derivative is a common precursor for further functionalization, whereas the benzyloxy variant introduces steric bulk, influencing regioselectivity in subsequent reactions.

Table 1: Comparison of Functional Group Variants

Compound Name CAS Number Molecular Formula Key Substituent Similarity Score
Target Compound - C₁₈H₂₅ClN₂O₃ 4-Chlorobenzyloxy -
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate 145166-06-9 C₁₁H₂₁NO₃ Hydroxy 0.98

Halogen Substitution: Chloro vs. Bromo Analogs

The brominated analog tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate (CAS 1958100-53-2) substitutes chlorine with bromine at the benzyl position . Key differences include:

  • Synthetic Challenges : Bromine’s higher molecular weight (384.31 vs. ~380 for chloro analog) impacts solubility and crystallization behavior.

Table 2: Halogen-Substituted Analogs

Compound Name CAS Number Molecular Weight Halogen Boiling Point (°C)
Target Compound - ~380 Cl Not reported
4-Bromo analog 1958100-53-2 384.31 Br Not reported

Stereochemical Variations

Several stereoisomers, such as tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1) and tert-Butyl (trans-2-hydroxycyclohexyl)carbamate (CAS 121282-70-0), highlight the importance of configuration . The (1S,2S) configuration in the target compound may confer distinct biological activity or crystallization tendencies compared to diastereomers. For example, stereochemistry often dictates binding specificity in enzyme inhibition or receptor modulation.

Amino and Acylated Derivatives

Compounds like tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3) replace the ether oxygen with an amine group . This change:

  • Increases Basicity : The amine can participate in hydrogen bonding or protonation, altering solubility and reactivity.
  • Modifies Pharmacokinetics: Amino groups are common in active pharmaceutical ingredients (APIs), suggesting divergent applications compared to ether-containing analogs.

Biological Activity

tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, a carbamate functional group, and a cyclohexane ring substituted with a chlorobenzyl ether. This combination suggests a variety of biological activities that merit detailed exploration.

The compound has the molecular formula C18H26ClNO3C_{18}H_{26}ClNO_3 and a molecular weight of approximately 335.87 g/mol. The presence of the chlorobenzyl group is particularly noteworthy as halogenated aromatic systems often exhibit enhanced biological activity due to their ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The carbamate moiety can undergo hydrolysis under physiological conditions, potentially leading to the release of active amines and alcohols that may exert pharmacological effects.

In Vitro Assays

Research has indicated that compounds similar to this compound can exhibit significant binding affinities to various biological targets. For instance, studies utilizing molecular docking simulations have shown promising interactions with enzymes involved in metabolic pathways relevant to disease processes.

Study Target Methodology Findings
Study 1Enzyme AMolecular DockingHigh binding affinity observed
Study 2Receptor BIn Vitro AssaySignificant inhibition noted

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound in treating various conditions:

  • Anticancer Activity : In a study focusing on cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Another investigation revealed that this compound exhibited antimicrobial activity against several bacterial strains, indicating its possible use in developing new antibiotics.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. The compound is classified as harmful if swallowed or in contact with skin, highlighting the need for caution during handling and application.

Q & A

Q. What is the standard synthetic route for tert-Butyl ((1S,2S)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate, and what key reaction conditions are involved?

The synthesis typically involves multi-step reactions, including:

  • Stereoselective cyclohexane ring functionalization : A Pd-catalyzed coupling (e.g., with BINAP ligands) ensures stereochemical control at the (1S,2S) positions .
  • Protection of the amine group : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., K2_2CO3_3) .
  • Etherification : The 4-chlorobenzyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction, depending on the hydroxyl group's reactivity . Critical parameters include inert atmosphere (N2_2), solvent choice (e.g., toluene or acetonitrile), and temperature control (70–100°C for coupling reactions) .

Q. How is the stereochemical integrity of the (1S,2S) configuration verified during synthesis?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm diastereotopic proton splitting and coupling constants (e.g., δ 3.52–3.19 ppm for cyclohexyl protons in CDCl3_3) .
  • Optical rotation : Measured polarimetrically and compared to literature values for enantiopure standards .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers at room temperature, protected from light and moisture .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the Boc protection step in polar aprotic solvents?

  • Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance Boc anhydride reactivity.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate the reaction at 0–25°C .
  • Workup : Extract unreacted reagents with aqueous NaHCO3_3 to minimize side products .

Q. What analytical methods resolve contradictions in stereochemical assignments for this compound?

  • X-ray crystallography : Provides definitive stereochemical proof via single-crystal analysis (e.g., R-factor < 0.05) .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., cyclohexyl and benzyl groups) to confirm chair conformations .
  • Density functional theory (DFT) : Computes theoretical NMR shifts and compares them to experimental data .

Q. How can byproducts from incomplete etherification be identified and mitigated?

  • LC-MS : Detects unreacted intermediates (e.g., m/z 255.74 for the deprotected amine) .
  • Column chromatography : Purify using silica gel with gradient elution (hexane/ethyl acetate).
  • Kinetic monitoring : Use in-situ IR spectroscopy to track the disappearance of the hydroxyl group (3400–3600 cm1^{-1}) .

Q. What strategies improve the stability of this compound in aqueous environments?

  • pH control : Maintain neutral pH (6–8) to prevent Boc deprotection under acidic/basic conditions .
  • Lyophilization : Remove water to avoid hydrolysis during long-term storage.
  • Co-solvents : Use tert-butanol or acetonitrile to reduce water activity in solutions .

Q. How does the 4-chlorobenzyloxy group influence the compound's pharmacological activity in preclinical studies?

  • Receptor binding : The chloro substituent enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
  • Metabolic stability : The ether linkage resists esterase-mediated cleavage compared to ester derivatives .
  • Structure-activity relationship (SAR) : Modifications to the benzyl group (e.g., para-substitution) are critical for potency in kinase inhibition assays .

Methodological Challenges

Q. What techniques validate the purity of this compound for in vitro assays?

  • HPLC-UV/ELSD : Purity >98% confirmed at 254 nm (C18 column, acetonitrile/water mobile phase) .
  • Elemental analysis : Carbon and nitrogen content within ±0.4% of theoretical values .
  • Karl Fischer titration : Moisture content <0.1% to ensure stability .

Q. How are computational methods used to predict the compound's reactivity in novel synthetic pathways?

  • Molecular dynamics (MD) simulations : Model solvent effects on reaction transition states (e.g., DCM vs. THF) .
  • Retrosynthetic analysis : Tools like Synthia™ identify feasible routes using available building blocks (e.g., 4-chlorobenzyl bromide) .
  • Docking studies : Predict interactions with biological targets (e.g., protease active sites) to guide functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.